![molecular formula C10H16N2 B3056279 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine CAS No. 70065-76-8](/img/structure/B3056279.png)
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine
Overview
Description
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine is a heterocyclic amine compound with the molecular formula C10H16N2 It is characterized by the presence of a pyridine ring attached to a propan-1-amine backbone, with a methyl group at the second position of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinemethanol with 2-methylpropan-1-amine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-ylmethyl)propan-2-amine: Similar structure but with a different substitution pattern on the propyl chain.
N-(pyridin-2-ylmethyl)propan-1-amine: Similar structure but with the pyridine ring attached at a different position.
N-(pyridin-4-ylmethyl)propan-1-amine: Similar structure but with the pyridine ring attached at the fourth position.
Uniqueness
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine is unique due to the specific positioning of the methyl group and the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(2)6-12-8-10-4-3-5-11-7-10/h3-5,7,9,12H,6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLHLCWWRNNISC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359381 | |
Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70065-76-8 | |
Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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